Lipophilicity (LogP) Differentiation: 6-Methoxy vs. Unsubstituted 2,3-Dichloroquinoxaline
The 6-methoxy substituent in 2,3-dichloro-6-methoxyquinoxaline reduces lipophilicity compared to unsubstituted 2,3-dichloroquinoxaline, as evidenced by lower calculated LogP values. This difference is pharmacologically meaningful for compounds intended to progress toward orally bioavailable drug candidates, where excessive lipophilicity correlates with metabolic instability and off-target toxicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95 [1] / LogP = 3.46 [2] (ACD/LogP) |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline (CAS 2213-63-0): LogP = 3.32 (calculated) |
| Quantified Difference | Reduction of 0.37 LogP units relative to unsubstituted analog (or ~0.5 units based on ACD/LogP calculation) |
| Conditions | Calculated LogP values via ACD/Labs algorithm; cross-study comparison of standard physicochemical predictions |
Why This Matters
A LogP reduction of 0.3–0.5 units translates to improved aqueous solubility and reduced phospholipidosis risk, which is critical when selecting building blocks for drug discovery programs targeting oral bioavailability.
- [1] Molbase. 2,3-Dichloro-6-methoxyquinoxaline: LogP 2.9452. http://qiye.molbase.cn/39267-04-4.html View Source
- [2] ChemSrc. 2,3-二氯-6-甲氧基喹喔啉: LogP 3.46. https://m.chemsrc.com/en/cas/39267-04-4_1166129.html View Source
